N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
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Overview
Description
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amides, quinazolines, and phenyl rings. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-ethylphenyl Group: The 4-ethylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an appropriate halogenated precursor reacts with an amine derivative.
Attachment of the Chlorophenethyl Group: The chlorophenethyl group can be attached through a Friedel-Crafts acylation reaction, using a chlorophenethyl halide and an appropriate catalyst such as aluminum chloride.
Final Coupling Step: The final step involves coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
N-(4-chlorophenethyl)-4-((1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can be compared with other similar compounds, such as:
N-(4-chlorophenethyl)-4-((1-(2-((4-methylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: Similar structure but with a methyl group instead of an ethyl group.
N-(4-chlorophenethyl)-4-((1-(2-((4-phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: Lacks the ethyl group on the phenyl ring.
N-(4-chlorophenethyl)-4-((1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide: Contains an isopropyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C34H31ClN4O4 |
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Molecular Weight |
595.1 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide |
InChI |
InChI=1S/C34H31ClN4O4/c1-2-23-11-17-28(18-12-23)37-31(40)22-38-30-6-4-3-5-29(30)33(42)39(34(38)43)21-25-7-13-26(14-8-25)32(41)36-20-19-24-9-15-27(35)16-10-24/h3-18H,2,19-22H2,1H3,(H,36,41)(H,37,40) |
InChI Key |
HEVFTTZPGHAJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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